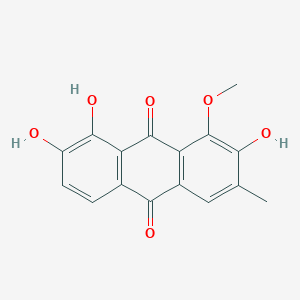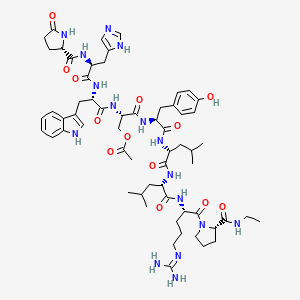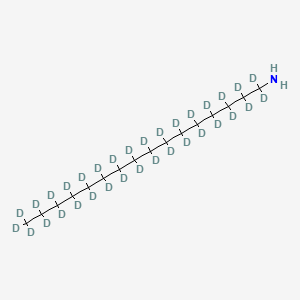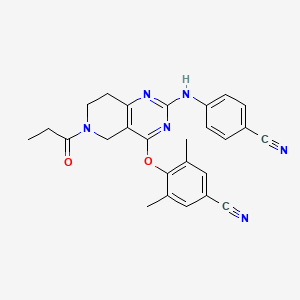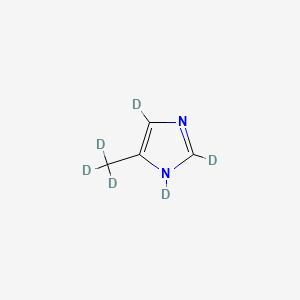
4-Methylcatechol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcatechol-d6 is a deuterium-labeled version of 4-Methylcatechol. This compound is a stable isotope, often used in scientific research for its unique properties. 4-Methylcatechol itself is a metabolite of p-toluate and acts as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase . The deuterium labeling in this compound makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylcatechol involves several steps:
Chloromethylation: Dimethoxybenzene and paraformaldehyde are added to an organic solvent, followed by the dropwise addition of concentrated hydrochloric acid at temperatures between -5 to 10°C.
Demethylation: The final step involves warming and refluxing the reduced compound with a hydrogen bromide aqueous solution to obtain 4-Methylcatechol.
Industrial Production Methods
The industrial production of 4-Methylcatechol follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials, mild reaction conditions, and fewer waste products, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylcatechol-d6 undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: It can participate in substitution reactions, such as the Williamson reaction, to form compounds like 4-methylcatechol dimethylacetate.
Common Reagents and Conditions
Oxidation: Common reagents include periodate and enzymatic oxidants.
Reduction: Zinc powder and ammonium salts are typically used.
Substitution: Methyl bromoacetate and potassium iodide (KI) are used in the Williamson reaction.
Major Products
The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .
Aplicaciones Científicas De Investigación
4-Methylcatechol-d6 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 4-Methylcatechol-d6 involves its interaction with specific enzymes and molecular targets:
Enzyme Inhibition: It acts as a suicide inhibitor of Catechol 2,3-Dioxygenase, leading to the inactivation of the enzyme.
Antiplatelet Activity: The compound has been shown to inhibit platelet aggregation more effectively than acetylsalicylic acid, particularly in the presence of collagen and arachidonic acid.
Oxidation Pathways: The compound undergoes autoxidation in the presence of Mg(II) and Ca(II) ions, leading to the formation of quinones.
Comparación Con Compuestos Similares
4-Methylcatechol-d6 is compared with other similar compounds to highlight its uniqueness:
3,4-Dihydroxytoluene: This compound is structurally similar but lacks the deuterium labeling, making it less useful in metabolic studies.
Homocatechol: Another similar compound, but with different applications and properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, including deuterium labeling, make it an invaluable tool for research in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its specific mechanism of action further enhance its utility in scientific studies.
Propiedades
Fórmula molecular |
C4H6N2 |
|---|---|
Peso molecular |
88.14 g/mol |
Nombre IUPAC |
1,2,4-trideuterio-5-(trideuteriomethyl)imidazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |
Clave InChI |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N |
SMILES isomérico |
[2H]C1=C(N(C(=N1)[2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
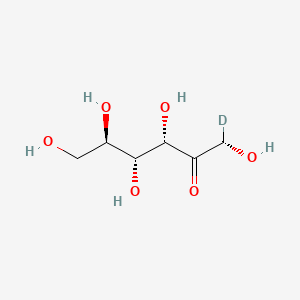
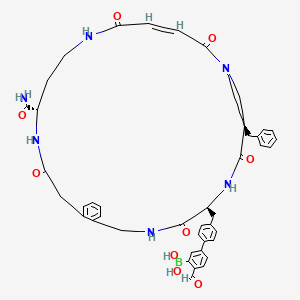
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
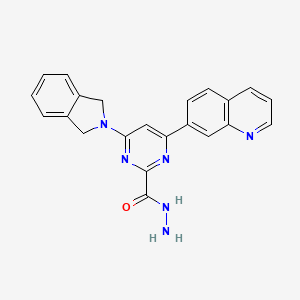
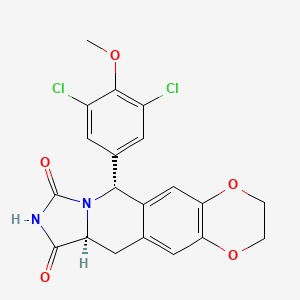
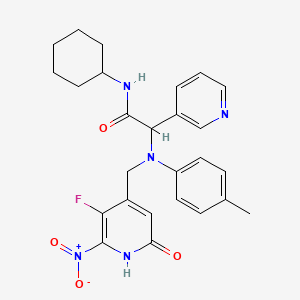
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
